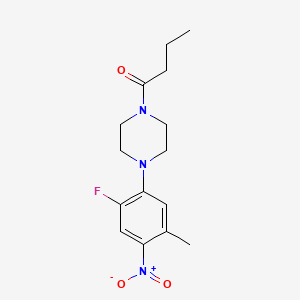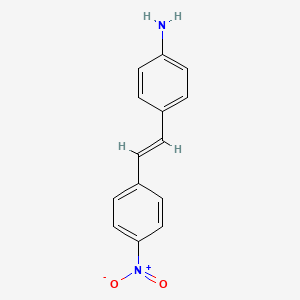
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one is an organic compound that features both a nitrofuran and a pyrazole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one typically involves the condensation of a nitrofuran aldehyde with a pyrazole derivative under basic conditions. A common synthetic route might include:
Starting Materials: 5-nitrofuran-2-carbaldehyde and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Procedure: The aldehyde and pyrazole are mixed in the solvent, and the base is added to initiate the condensation reaction, forming the desired enone product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The exact mechanism of action for (2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with nitrofuran and pyrazole groups can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of biological pathways. For example, nitrofuran derivatives are known to interfere with bacterial DNA synthesis, while pyrazoles can modulate enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one: can be compared with other nitrofuran and pyrazole derivatives such as:
Uniqueness
This compound: is unique due to the combination of both nitrofuran and pyrazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these groups.
Propiedades
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(12-7-1-6-11-12)4-2-8-3-5-10(17-8)13(15)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJVHKQAGUTNQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(8-acetyl-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl)ethanone](/img/structure/B5910210.png)
![(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine](/img/structure/B5910228.png)
![ETHYL 4-{5-[(2E)-2-(4-BROMOPHENYL)-2-(HYDROXYIMINO)ETHOXY]-5-OXOPENTANAMIDO}BENZOATE](/img/structure/B5910234.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)





![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)



